molecular formula C9H12O5 B083368 [(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate CAS No. 14087-34-4

[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate

Cat. No.: B083368
CAS No.: 14087-34-4
M. Wt: 200.19 g/mol
InChI Key: PHNFXFOXZXFGGU-SPJNRGJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate typically involves the reaction of a suitable precursor with acetic anhydride under controlled conditions. The reaction is carried out in the presence of a catalyst, such as pyridine, to facilitate the acetylation process . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate is unique due to its specific combination of functional groups and its ability to undergo a variety of chemical reactions.

Properties

CAS No.

14087-34-4

Molecular Formula

C9H12O5

Molecular Weight

200.19 g/mol

IUPAC Name

[(1R,2R,4S,5S)-4-acetyloxy-6-oxabicyclo[3.1.0]hexan-2-yl] acetate

InChI

InChI=1S/C9H12O5/c1-4(10)12-6-3-7(13-5(2)11)9-8(6)14-9/h6-9H,3H2,1-2H3/t6-,7+,8-,9+

InChI Key

PHNFXFOXZXFGGU-SPJNRGJMSA-N

SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H]([C@H]2[C@@H]1O2)OC(=O)C

Canonical SMILES

CC(=O)OC1CC(C2C1O2)OC(=O)C

Synonyms

6-Oxabicyclo[3.1.0]hexane-2,4-diol,diacetate,(1R,2R,4S,5S)-rel-(9CI)

Origin of Product

United States

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